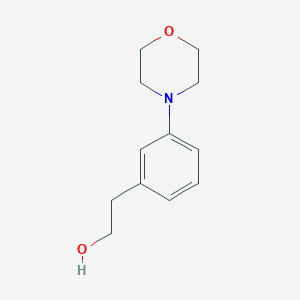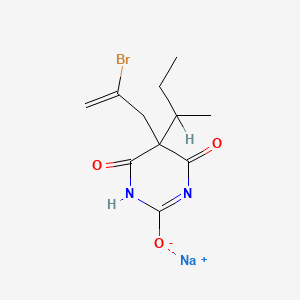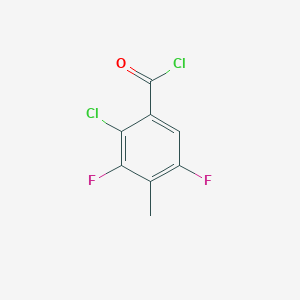![molecular formula C45H48O12 B14135639 Diethyl 5-[3,5-bis[3,5-bis(ethoxycarbonyl)phenyl]-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylate](/img/structure/B14135639.png)
Diethyl 5-[3,5-bis[3,5-bis(ethoxycarbonyl)phenyl]-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 5-[3,5-bis[3,5-bis(ethoxycarbonyl)phenyl]-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylate is a complex organic compound characterized by its multiple ethoxycarbonyl groups and a highly substituted benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-[3,5-bis[3,5-bis(ethoxycarbonyl)phenyl]-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to enhance efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for research and industrial applications .
化学反応の分析
Types of Reactions
Diethyl 5-[3,5-bis[3,5-bis(ethoxycarbonyl)phenyl]-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .
科学的研究の応用
Diethyl 5-[3,5-bis[3,5-bis(ethoxycarbonyl)phenyl]-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of Diethyl 5-[3,5-bis[3,5-bis(ethoxycarbonyl)phenyl]-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Diethyl 5-(bromomethyl)benzene-1,3-dicarboxylate
- Diethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate
- Diethyl 1,3,5-benzenetricarboxylate
Uniqueness
Diethyl 5-[3,5-bis[3,5-bis(ethoxycarbonyl)phenyl]-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylate is unique due to its highly substituted benzene ring and multiple ethoxycarbonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research and industrial applications where such properties are desired .
特性
分子式 |
C45H48O12 |
|---|---|
分子量 |
780.9 g/mol |
IUPAC名 |
diethyl 5-[3,5-bis[3,5-bis(ethoxycarbonyl)phenyl]-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C45H48O12/c1-10-52-40(46)31-16-28(17-32(22-31)41(47)53-11-2)37-25(7)38(29-18-33(42(48)54-12-3)23-34(19-29)43(49)55-13-4)27(9)39(26(37)8)30-20-35(44(50)56-14-5)24-36(21-30)45(51)57-15-6/h16-24H,10-15H2,1-9H3 |
InChIキー |
AIACBHRMJAGWDZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=CC(=C1)C2=C(C(=C(C(=C2C)C3=CC(=CC(=C3)C(=O)OCC)C(=O)OCC)C)C4=CC(=CC(=C4)C(=O)OCC)C(=O)OCC)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Chloro-N-[6-(piperidin-1-YL)hexyl]-1H-indazol-3-amine](/img/structure/B14135577.png)


![Bicyclo[4.2.1]nonan-3-one](/img/structure/B14135600.png)

![Ethyl 7-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B14135612.png)


![2-Chloro-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B14135620.png)

